![molecular formula C23H20N2O6S B606978 Dbibb CAS No. 1569309-92-7](/img/structure/B606978.png)
Dbibb
Overview
Description
DBIBB is a specific nonlipid agonist of the type 2 G protein-coupled receptor for lysophosphatidic acid (LPA2). It mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis . DBIBB is considered a potential agent for mitigating acute radiation syndrome caused by high-dose γ-radiation to the hematopoietic and gastrointestinal system .
Synthesis Analysis
A novel method for synthesizing DBIBB has been developed. In this method, saccharin is replaced singly by 1,4-dibromobutane, reacted with 1,8-naphthalimide, hydrolyzed by sodium hydroxide, and finally acidified by hydrochloric acid to obtain DBIBB . This new synthesis route is shorter, milder, and simpler than previously reported approaches .Molecular Structure Analysis
The molecular formula of DBIBB is C23H20N2O6S . The average mass is 452.480 Da and the monoisotopic mass is 452.104218 Da .Chemical Reactions Analysis
The synthesis of DBIBB involves a reaction with 1,4-dibromobutane and 1,8-naphthalimide, followed by hydrolysis with sodium hydroxide and acidification with hydrochloric acid .Physical And Chemical Properties Analysis
DBIBB is a solid substance . It is soluble in DMSO, with a solubility of ≥ 100 mg/mL . The storage conditions for DBIBB are -20°C for 3 years for the powder form, and -80°C for 6 months and -20°C for 1 month for the solvent .Scientific Research Applications
Anti-Radiation Agent
Dbibb has been identified as a promising anti-radiation agent . It is an excellent candidate in the fight against damage caused by nuclear radiation . Dbibb is a lipid agonist of lysophospholipid acid receptor 2 , which plays a crucial role in protecting against radiation damage .
Mitigation of Radiation-Induced Apoptosis
Dbibb has been found to mitigate radiation-induced apoptosis . It helps in reducing cell death caused by exposure to high levels of ionizing radiation .
Protection Against Crypt Loss
In addition to mitigating radiation-induced apoptosis, Dbibb also protects against crypt loss . Crypts are glandular structures located within the intestines, and their loss can lead to severe health complications .
Augmentation of Cell Proliferation
Dbibb has been found to augment cell proliferation . This means that it can stimulate cells to divide and multiply, a crucial process in growth and development .
Protection Against DNA Damage
Dbibb can protect mouse embryonic skin cells from DNA damage induced by radiation . This is particularly important as DNA damage can lead to mutations and cancer .
Improvement of Survival Rate of Blood and Intestinal Cells
Dbibb has been found to improve the survival rate of blood and intestinal cells exposed to radiation . This is a significant finding as these cells are particularly sensitive to radiation .
Treatment of Acute Radiation Syndrome
Dbibb shows promise for becoming the first drug capable of treating acute radiation syndrome caused by the high levels of radiation released by nuclear explosions . This syndrome is a severe illness that occurs when the body receives a high dose of radiation, usually over a short period .
Protection Against Nuclear Fallout
Dbibb has been identified as a promising drug candidate that protects against radiation exposure from nuclear fallout . This is particularly relevant in the context of nuclear disasters, such as the Fukushima disaster in 2011 .
Mechanism of Action
Target of Action
Dbibb, also known as 2-[4-(1,3-dioxo-1H,3Hbenzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid, is a non-lipid agonist of the lysophospholipid acid receptor 2 (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in protecting against radiation-induced cell death .
Mode of Action
Dbibb interacts with its primary target, LPA2, and acts as a specific non-lipid agonist . This interaction triggers a series of cellular responses that help mitigate the effects of radiation .
Biochemical Pathways
The activation of LPA2 by Dbibb influences several biochemical pathways. Lysophospholipid acid (LPA), the natural ligand for LPA2, is a key precursor in the early phase of biosynthesis of eukaryotic cell phospholipids and an intermediate product of glycerol phospholipid metabolism . LPA has various effects on cell growth, proliferation, differentiation, and cell information and is crucial in maintaining the body’s normal physiology in the development of various pathological processes .
Pharmacokinetics
It’s known that dbibb can be administered even days after exposure to high levels of ionizing radiation .
Result of Action
Dbibb mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis . It dose-dependently attenuates radiation-induced DNA damage in mouse embryo fibroblasts (MEFs) expressing LPA2 . It also increases the survival of mice suffering from hematopoietic acute radiation syndrome after total-body irradiation .
Safety and Hazards
properties
IUPAC Name |
2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLJNARIJSROOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dbibb |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the mechanism of action of DBIBB?
A: DBIBB exerts its effects by selectively binding to and activating LPA2, a G protein-coupled receptor. This activation triggers downstream signaling pathways, leading to various cellular responses. For example, in the context of radiation injury, DBIBB has been shown to enhance DNA repair mechanisms, reduce apoptosis, and promote cell survival.
Q2: What are the potential therapeutic applications of DBIBB?
A: Research suggests that DBIBB holds promise in mitigating both gastrointestinal and hematopoietic acute radiation syndromes. Studies show it can protect intestinal crypt cells, enhance the survival of hematopoietic progenitors, and improve overall survival in irradiated mice. Additionally, DBIBB has demonstrated efficacy in reducing allergic airway inflammation in a mouse model of asthma, suggesting its potential in treating inflammatory lung diseases.
Q3: How does DBIBB impact endothelial barrier function, and what is the significance of this effect in septic acute lung injury?
A: DBIBB has been shown to protect against vascular endothelial permeability, a hallmark of septic acute lung injury. This protective effect is mediated through the activation of the LPA-LPA2 signaling pathway, specifically involving PLC-PKC-FAK signaling. By enhancing the expression of tight junction proteins like ZO-1 and claudin-5, as well as adherens junction protein VE-cadherin, DBIBB helps maintain endothelial barrier integrity. This mechanism suggests a potential therapeutic strategy for mitigating lung injury in sepsis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.